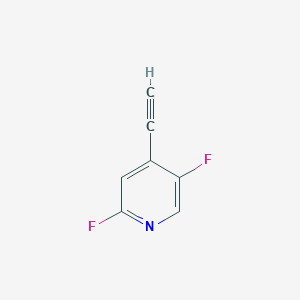
4-Ethynyl-2,5-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C₇H₃F₂N.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,5-difluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often utilizes advanced fluorination technologies and effective fluorinating reagents. The high availability of fluorinated synthetic blocks and reliable fluorination technology has accelerated developments in this field .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2,5-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.
Cyclization: Specific catalysts and reaction conditions tailored to the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
4-Ethynyl-2,5-difluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research into fluorinated medicinal candidates has shown promise for various therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,5-difluoropyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms in the compound enhances its electron-withdrawing properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: 4-Ethynyl-2,5-difluoropyridine is unique due to the presence of both ethynyl and difluoro substituents on the pyridine ring. This combination imparts distinct chemical properties, such as reduced basicity and enhanced electron-withdrawing effects, making it less reactive than its chlorinated and brominated analogues .
Biological Activity
4-Ethynyl-2,5-difluoropyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features, including an ethynyl group and two fluorine atoms. These characteristics may influence its biological activity, particularly in terms of metabolic stability and interaction with molecular targets. This article explores the biological activity of this compound through various studies, highlighting its potential applications in drug development.
The molecular formula of this compound is C7H4F2N, with a molecular weight of approximately 155.11 g/mol. The distinct electronic and steric properties imparted by the ethynyl and difluoro substituents are thought to enhance the compound's reactivity and biological interactions.
Research indicates that the compound may function as a pharmacophore, interacting with specific enzymes or receptors. The presence of the ethynyl group is believed to facilitate stronger binding interactions with target proteins compared to non-fluorinated analogs, potentially leading to improved therapeutic profiles.
Antiviral Activity
One significant area of study for this compound is its potential as an antiviral agent. Similar compounds have shown efficacy against viruses such as HIV through mechanisms involving inhibition of reverse transcriptase. For instance, derivatives with ethynyl substitutions have demonstrated enhanced resistance to enzymatic degradation, which is crucial for maintaining antiviral efficacy in vivo .
Enzyme Interaction
Studies have shown that this compound can modulate enzyme activities. The fluorinated structure may increase metabolic stability and bioavailability, allowing for more effective interactions with biological targets. For example, research on related compounds suggests that fluorination can enhance binding affinity towards nucleoside reverse transcriptase inhibitors (NRTIs) by stabilizing the sugar ring conformation necessary for effective incorporation into DNA .
Study on NRTI Efficacy
A notable case study involved assessing the efficacy of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a related compound, which exhibited potent antiviral activity against both wild-type and NRTI-resistant strains of HIV. The study highlighted how structural modifications like ethynyl substitutions could lead to decreased susceptibility to enzymatic degradation and increased incorporation efficiency into viral DNA .
Fluorinated Compound Comparison
In comparative studies involving various fluorinated pyridine derivatives, this compound was evaluated alongside other compounds for its ability to modulate receptor signaling pathways. Results indicated that the unique combination of ethynyl and difluoro substituents in this compound allows for selective binding and modulation of target proteins, enhancing its potential as a therapeutic agent .
Data Summary
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethynyl group at position 4; two fluorines at positions 2 and 5 | Potential antiviral activity; modulates enzyme activity |
| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | Ethynyl substitution; fluorinated sugar ring | Highly effective NRTI; resistant to degradation |
| Other Fluorinated Pyridines | Various substitutions | Variable binding affinities; different therapeutic profiles |
Properties
Molecular Formula |
C7H3F2N |
|---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
4-ethynyl-2,5-difluoropyridine |
InChI |
InChI=1S/C7H3F2N/c1-2-5-3-7(9)10-4-6(5)8/h1,3-4H |
InChI Key |
VFPQRNMZFAQGRE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















